![molecular formula C18H18BrClN2O B3498233 2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3498233.png)
2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Overview
Description
Benzamides are a class of compounds that contain a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of a benzamide consists of a benzene ring attached to an amide functional group . The presence of halogens (such as bromine and chlorine) and a piperidine ring in “2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide” would add complexity to the molecular structure.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide” can undergo would depend on the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include molecular weight, solubility, melting point, and boiling point .Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O/c19-14-8-3-2-7-13(14)18(23)21-16-10-6-9-15(20)17(16)22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNKJDTDSMXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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